molecular formula C5H8O B3385538 2-Cyclopenten-1-ol, (S)- CAS No. 6426-28-4

2-Cyclopenten-1-ol, (S)-

Cat. No.: B3385538
CAS No.: 6426-28-4
M. Wt: 84.12 g/mol
InChI Key: PSBABBDEUFNFKJ-RXMQYKEDSA-N
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Description

Contextualization of Chiral Cycloalkenols in Asymmetric Synthesis

Chiral cycloalkenols are cyclic organic compounds that contain a hydroxyl group and a carbon-carbon double bond within a ring structure, and possess a stereogenic center. This unique combination of functional groups in a defined stereochemical arrangement makes them powerful synthons in asymmetric synthesis. acs.orgacs.org The enone motif within these structures allows for a wide array of chemical transformations, including 1,2-additions to the carbonyl or olefin, 1,4-conjugate additions, and functionalizations at the allylic and α-carbonyl positions. acs.org The ability to selectively prepare one enantiomer over the other is crucial, as the biological activity of many pharmaceuticals and natural products is often dictated by their specific chirality.

The synthesis of enantiomerically enriched products from a racemic mixture, a process known as resolution, is a key strategy in obtaining these valuable chiral building blocks. acs.org Kinetic resolution, for instance, utilizes chiral reagents or catalysts that react at different rates with each enantiomer, allowing for the isolation of the desired, unreacted enantiomer. acs.org Chemoenzymatic methods, which employ enzymes to carry out stereoselective transformations, have also proven to be highly effective for this purpose. nih.govnih.gov

Historical Perspective on the Development of (S)-2-Cyclopenten-1-ol as a Chiral Precursor

The significance of chiral cyclopentenols, and by extension (S)-2-Cyclopenten-1-ol, is deeply rooted in the history of prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are a class of lipid compounds with diverse and potent biological activities, making them important targets for synthetic chemists. nih.govyoutube.com Early efforts to synthesize these complex molecules highlighted the need for efficient methods to construct the chiral cyclopentane (B165970) core. youtube.comlibretexts.org

The development of methods to produce enantiomerically pure cyclopentenone derivatives was a major breakthrough. orgsyn.org For instance, the resolution of racemic cyclopentenone precursors through chemical derivatization was a key step in the synthesis of prostaglandin E2 methyl ester. acs.org Over time, more efficient strategies emerged, including enzymatic resolutions and asymmetric reductions of 2-cyclopenten-1-one (B42074). cdnsciencepub.com These advancements paved the way for the use of (S)-2-Cyclopenten-1-ol and its derivatives as fundamental chiral precursors in the synthesis of a wide range of prostaglandins and other bioactive molecules. nih.govnih.gov

Overview of Key Research Areas Pertaining to (S)-2-Cyclopenten-1-ol

Current research involving (S)-2-Cyclopenten-1-ol is diverse and continues to expand its utility in organic synthesis. Key areas of investigation include:

Asymmetric Synthesis of Natural Products: (S)-2-Cyclopenten-1-ol remains a cornerstone in the total synthesis of prostaglandins and their analogues. nih.govlibretexts.org Its well-defined stereochemistry provides a reliable starting point for the construction of the complex stereochemical arrays found in these molecules.

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to utilize (S)-2-Cyclopenten-1-ol. This includes its application in various catalytic reactions, such as palladium-catalyzed asymmetric allylic substitutions and rhodium-catalyzed asymmetric additions. organic-chemistry.org These methods aim to create new carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol.

Chemoenzymatic Synthesis: The use of enzymes to perform key transformations on (S)-2-Cyclopenten-1-ol and its precursors is a growing area of interest. nih.govnih.gov Lipases and alcohol dehydrogenases are commonly employed for the enantioselective acylation or hydrolysis of racemic cyclopentenols, providing efficient access to the desired (S)-enantiomer. acs.orgnih.gov These biocatalytic methods are often more environmentally friendly and can offer high levels of enantioselectivity. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound (S)-2-Cyclopenten-1-ol. The primary objective is to detail its significance and application as a chiral precursor in asymmetric synthesis. The content will strictly adhere to the outlined sections, beginning with the foundational role of chiral cycloalkenols and the historical context of (S)-2-Cyclopenten-1-ol. The subsequent sections will delve into specific research findings and applications, supported by detailed data. The information presented is intended for a professional audience with a background in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-cyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBABBDEUFNFKJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472696
Record name 2-Cyclopenten-1-ol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6426-28-4
Record name 2-Cyclopenten-1-ol, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Enantioselective Preparation of S 2 Cyclopenten 1 Ol

Strategies Employing the Chiral Pool Approach

The chiral pool synthesis is a foundational strategy for creating enantiomerically pure compounds by using readily available chiral molecules from nature as starting materials. ddugu.ac.inescholarship.org This approach leverages the inherent chirality of natural products to build more complex chiral structures.

Derivation from Natural Chiral Precursors

The synthesis of chiral cyclopentane (B165970) derivatives often begins with abundant natural precursors such as terpenes, amino acids, or carbohydrates. ddugu.ac.innih.gov For instance, the chiral diamine catalysts used in some asymmetric syntheses can be readily prepared from the natural amino acid (S)-proline. clockss.org While a direct, multi-step conversion from a common terpene or sugar to (S)-2-Cyclopenten-1-ol is a classic chiral pool strategy, modern synthetic chemistry often favors more direct catalytic methods. However, the principles of the chiral pool approach are fundamental, demonstrating how complex chiral targets can be constructed from simpler, naturally occurring enantiopure substances. escholarship.org

Stereospecific Transformations of Known Chiral Substrates

This strategy involves the modification of existing chiral molecules or the desymmetrization of prochiral meso compounds. A prominent method is the enzymatic resolution of racemic mixtures or the asymmetric acylation of meso-diols. clockss.orgresearchgate.net

A highly effective method involves the catalytic asymmetric acylation of a meso substrate, cis-2-cyclopentene-1,4-diol. By using a chiral diamine catalyst derived from (S)-proline, it is possible to selectively acylate one of the two hydroxyl groups. clockss.org This reaction produces the monoacylated product, such as (1S,4R)-4-benzoyloxy-2-cyclopenten-1-ol, with excellent enantioselectivity. clockss.org This chiral intermediate can then be further transformed into the desired target molecules. clockss.orgresearchgate.net Lipase-catalyzed transesterification is another powerful technique for resolving racemic mixtures of cyclic alcohols, yielding optically pure enantiomers. researchgate.net

Table 1: Asymmetric Acylation of cis-2-Cyclopentene-1,4-diol clockss.org

Catalyst (mol%)Acylating AgentSolventYield of Monoacetate (%)Enantiomeric Excess (ee %)
(S)-1-methyl-2-[(benzylmethylamino)methyl]pyrrolidine (10)Benzoyl ChlorideEtCN9488
(S)-1-ethyl-2-[(piperidin-1-yl)methyl]pyrrolidine (10)Benzoyl ChlorideEtCN9598
(S)-1-ethyl-2-[(piperidin-1-yl)methyl]pyrrolidine (0.5)Benzoyl ChlorideEtCN1798
(S)-1-ethyl-2-[(piperidin-1-yl)methyl]pyrrolidine (10)Benzoyl Bromiden-PrCN9599

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis provides a more direct and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

Enantioselective Hydrogenation of Cyclopentenones

The most direct approach to (S)-2-Cyclopenten-1-ol is the asymmetric reduction of its prochiral precursor, 2-cyclopentenone. Asymmetric transfer hydrogenation, notably using catalysts developed by Noyori, is a highly efficient method. researchgate.net This reaction typically involves a ruthenium catalyst complexed with a chiral diamine ligand and uses a hydrogen source like a formic acid/triethylamine (B128534) mixture or isopropanol (B130326).

An efficient and scalable synthesis of (S)-cyclopent-2-enol has been reported utilizing a Ru-catalyzed transfer hydrogenation of an ynone as a key step, followed by a ring-closing metathesis. researchgate.net This highlights the power of combining different catalytic methods to achieve the desired chiral product.

Table 2: Representative Asymmetric Hydrogenation for Chiral Allylic Alcohols

SubstrateCatalyst SystemHydrogen SourceYield (%)Enantiomeric Excess (ee %)Reference
2-CyclopentenoneRu(II)-TsDPENHCOOH/Et₃NHighHigh researchgate.netacs.org
Prochiral imine 7Asymmetric Transfer HydrogenationNot Specified6161 (for S-enantiomer) researchgate.net

Note: Specific yield and ee% for the direct hydrogenation of 2-cyclopentenone to (S)-2-cyclopenten-1-ol under these exact conditions require consulting the specific literature, but the method is established for high efficiency and enantioselectivity. researchgate.netacs.org

Asymmetric Reduction of Prochiral Precursors

Beyond hydrogenation, other asymmetric reduction methods are employed, with organocatalysis emerging as a particularly powerful tool.

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of potentially toxic or expensive metals. mdpi.com For the reduction of α,β-unsaturated carbonyls like 2-cyclopentenone, chiral amines or phosphoric acids are often used. researchgate.netmdpi.com

One strategy involves the use of a chiral imidazolidinone catalyst, which activates the α,β-unsaturated aldehyde towards conjugate reduction by a Hantzsch dihydropyridine. caltech.edu This LUMO-lowering activation mechanism has been successfully applied to the reduction of enones. caltech.edu While many examples focus on α,β-unsaturated aldehydes, the principle extends to ketones. Chiral primary amine catalysts, often used in combination with a Brønsted acid, have been shown to be highly effective in the asymmetric intramolecular aldol (B89426) cyclization to form chiral enones, which are precursors or analogues to the target alcohol. mdpi.com For example, the reduction of a prochiral ketone can be achieved using a borane (B79455) (BH₃) in the presence of a chiral oxazaborolidine catalyst, which directs the hydride delivery to one face of the carbonyl group. ddugu.ac.in

Transition Metal-Catalyzed Asymmetric Reductions

The asymmetric reduction of the prochiral ketone, 2-cyclopenten-1-one (B42074), represents one of the most direct methods for synthesizing (S)-2-Cyclopenten-1-ol. This transformation is effectively achieved using transition metal catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh), complexed with chiral ligands. Asymmetric transfer hydrogenation (ATH) is a prominent technique in this context, often employing an isopropanol or a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source. rsc.org

The success of these reactions hinges on the formation of a chiral metal-hydride complex that selectively delivers a hydride to one of the two enantiotopic faces of the ketone's carbonyl group. Noyori and colleagues developed highly effective Ru(II) catalysts paired with chiral diamine ligands that facilitate the stereoselective reduction of various ketones. ajchem-b.com Chiral N-sulfonylated 1,2-diamines and planar-chiral diphosphines like Xyl-Phanephos have been used to create ruthenium complexes that achieve excellent enantioselectivity and high turnover numbers. ajchem-b.com The general mechanism involves the creation of chiral amido and amine hydrido metal complexes, which promote hydrogen transfer through a precisely organized transition state. ajchem-b.com While many examples focus on aromatic or substituted ketones, the principles are directly applicable to the reduction of α,β-unsaturated systems like 2-cyclopenten-1-one. rsc.orgdiva-portal.org

Catalyst/Ligand SystemSubstrateHydrogen SourceKey FindingsReference
Chiral diamine-derived Ruthenium complex2-Arylidene CycloalkanonesHCOOH/Et₃NYields up to 96% and 99% enantiomeric excess (ee). Demonstrates high chemoselectivity for the C=O bond. rsc.org
Ru(II) with Chiral Diamine Ligand (Noyori-type)Aromatic KetonesIsopropanolHighly stereoselective reduction. ajchem-b.com
Ruthenium-hydroxyamide complexα,β-Propargyl KetonesNot specifiedExcellent yields and ee values (typically >90%) at room temperature. diva-portal.org

Asymmetric Allylic Alkylation Approaches

Asymmetric allylic substitution reactions provide a powerful and versatile route to enantiomerically enriched allylic alcohols. A common strategy for accessing chiral building blocks like (S)-2-Cyclopenten-1-ol involves the desymmetrization of an achiral meso precursor, such as cis-2-cyclopentene-1,4-diol or its derivatives. mdpi.comua.es This approach can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolutions which are limited to a 50% maximum yield.

Palladium (Pd) and Ruthenium (Ru) catalyzed reactions are frequently employed for the desymmetrization of meso-cycloalk-2-ene-1,4-diol derivatives. ua.es In one approach, a chiral catalyst system selectively acylates one of the two enantiotopic hydroxyl groups of cis-2-cyclopentene-1,4-diol. For instance, enantioselective acylation using benzoyl chloride in the presence of a chiral amine catalyst can yield the monobenzoate with high enantiomeric excess. researchgate.net Subsequent chemical or enzymatic steps can then convert this intermediate to (S)-2-Cyclopenten-1-ol.

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation, famously developed by Trost. This involves the reaction of a meso-1,4-diacetate or dicarbonate (B1257347) with a nucleophile in the presence of a palladium catalyst and a chiral ligand. The catalyst forms a π-allyl palladium intermediate, and the chiral ligand directs the incoming nucleophile to one of the two enantiotopic termini of the allyl system, resulting in a chiral product.

MethodologyCatalyst/ReagentSubstrateProductReference
Chemical Desymmetrization(R)-(+)-O-Mandelic acid (as resolving agent)cis-(±)-4-O-TBS-cyclopent-2-enolcis-(-)- and cis-(+)-enantiomers (43% and 42% overall yield) beilstein-archives.org
Organocatalytic Asymmetric AcylationChiral Pyrrolidinopyridine Catalystcis-2-Cyclopentene-1,4-diol(R)-4-Benzoyloxy-2-cyclopenten-1-one (after oxidation) researchgate.net
Pd-Catalyzed Allylic SubstitutionPalladium complex with Trost ligandmeso-CyclopentenoidsChiral 4-O-protected derivatives beilstein-archives.org

Biocatalytic Approaches to (S)-2-Cyclopenten-1-ol Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. Enzymes, used either as isolated preparations or within whole microbial cells, are employed in two main strategies for producing (S)-2-Cyclopenten-1-ol: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

Enzyme-Mediated Kinetic Resolution of Racemic 2-Cyclopenten-1-ol (B1584729)

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. While the maximum theoretical yield for the desired enantiomer is 50%, this method is widely used due to the availability of robust enzymes and straightforward procedures.

Lipase-Catalyzed Esterification/Transesterification

Lipases are a class of hydrolase enzymes that can catalyze the formation of esters in non-aqueous media. In the kinetic resolution of racemic 2-cyclopenten-1-ol, a lipase (B570770) selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-ester and the unreacted (S)-alcohol, which can then be separated.

The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity, often expressed as the enantiomeric ratio (E-value). Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia (now Burkholderia cepacia), and Mucor meihei (e.g., Lipozyme) have proven effective. researchgate.net Vinyl esters, such as vinyl acetate (B1210297) or vinyl butyrate (B1204436), are commonly used as acyl donors because the reaction is effectively irreversible. researchgate.net

EnzymeSubstrateAcyl DonorKey FindingsReference
Lipozyme®/Chirazyme® (from Mucor meihei)meso-Cyclopenten-1,4-diolVariousYields >60% with >98% ee for 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate. researchgate.net
Lipase from Burkholderia cepacia (Amano PS IM)Racemic 3-hydroxy-4-cyclopentene-1-yl ester-Provides (S)-alcohol with 94% ee. researchgate.net
Novozym 435 (from Candida antarctica)Racemic 3-hydroxy-4-cyclopentene-1-yl ester-Provides the corresponding (R)-ester. researchgate.net
Hydrolase-Mediated Enantioselective Hydrolysis

The reverse reaction, enantioselective hydrolysis of a racemic ester, is also a highly effective resolution strategy. In this case, a racemic ester of 2-cyclopenten-1-ol (e.g., 2-cyclopentenyl acetate) is treated with a hydrolase in an aqueous buffer. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding alcohol, leaving the other ester enantiomer unreacted.

A particularly elegant application of this method is the desymmetrization of a meso-diester, such as cis-1,4-diacetoxy-2-cyclopentene. mdpi.comorgsyn.orgresearchgate.net Here, the enzyme selectively hydrolyzes one of the two enantiotopic ester groups, producing a single enantiomer of the hydroxy-acetate. mdpi.comuniovi.es This avoids the 50% yield limitation of a classical kinetic resolution. Pig liver esterase (PLE) and lipases from various microbial sources have been successfully used for this purpose. mdpi.comresearchgate.net For example, recombinant PLE has been used for the preparative-scale hydrolysis of cis-1,4-diacetoxy-2-cyclopentene to yield (1S,4R)-4-hydroxy-2-cyclopentenyl acetate with an enantiomeric excess of approximately 86%, which could be further enriched to >99% ee by crystallization. mdpi.comresearchgate.net

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
Recombinant Pig Liver Esterase (PLE)cis-1,4-Diacetoxy-2-cyclopentene(1S,4R)-4-Hydroxy-2-cyclopentenyl acetate~86% (upgraded to >99% via crystallization) mdpi.comresearchgate.net
Trichosporon beigelii NCIM 3326meso-Cyclopent-2-en-1,4-diacetate4-(R)-Hydroxycyclopent-2-en-1-(S)-acetate>98% researchgate.net
Porcine Pancreatic Lipase (PPL)meso-diacetate intermediate(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methyl acetate>95% uniovi.es
Candida rugosa LipaseRacemic naproxen (B1676952) methyl ester(S)-Naproxen~98% nih.gov

Asymmetric Bioreduction of 2-Cyclopenten-1-one by Microorganisms or Isolated Enzymes

The asymmetric bioreduction of 2-cyclopenten-1-one to (S)-2-cyclopenten-1-ol is a highly efficient process that can achieve high yields and excellent enantioselectivities. This transformation is catalyzed by oxidoreductase enzymes, specifically carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), which are often used in the form of whole microbial cells (e.g., yeasts, bacteria) or as isolated/recombinant enzymes. mdpi.commdpi.com

Whole-cell biocatalysts, particularly from non-conventional yeasts (NCYs) of genera such as Candida, Debaryomyces, Kluyveromyces, and Wickerhamomyces, have been screened for this purpose. mdpi.commdpi.comnih.gov These organisms possess a variety of oxidoreductases that can reduce the carbonyl group with high stereocontrol. A challenge in the reduction of α,β-unsaturated ketones is achieving chemoselectivity; some enzymes, known as enoate reductases (ERs), may preferentially reduce the carbon-carbon double bond. mdpi.commdpi.comnih.gov However, many yeast strains have been identified that show high carbonyl reductase activity with low competing enoate reductase activity, leading to the desired allylic alcohol. nih.gov The process relies on a cofactor, typically NADPH, which is regenerated by the cell's own metabolism, making whole-cell systems cost-effective.

Biocatalyst (Microorganism/Enzyme)SubstrateKey FindingsReference
Non-Conventional Yeasts (NCYs) (e.g., Debaryomyces, Kluyveromyces)2-Methyl-cyclopentenoneHigh bioconversion yields (>90%) via reduction of the C=C bond by enoate reductases. mdpi.comnih.gov
Ene-Reductase (ER) from Bacillus subtilis (YqjM)(E)-2-Benzylidenecyclopentan-1-oneWild-type showed low activity but high stereoselectivity (96% ee for (S)-product). Mutants showed up to 37-fold higher activity. nih.gov
Alcohol Dehydrogenases (ADHs)Prochiral ketonesA well-known method for producing chiral alcohols. mdpi.com
Rhodotorula mucilaginosa NQ13′,5′-Bis(trifluoromethyl)acetophenone>99% conversion and >99% ee on a preparative scale. mdpi.com

The enantioselective synthesis of (S)-2-cyclopenten-1-ol, a valuable chiral building block in organic synthesis, has been the subject of extensive research. Methodologies for its preparation can be broadly categorized into biocatalytic and chemo-enantioselective approaches.

Biocatalytic Approaches

Biocatalysis, utilizing enzymes or whole-cell systems, offers a powerful and environmentally benign strategy for producing enantiomerically pure compounds. The reduction of 2-cyclopenten-1-one is a common route to (S)-2-cyclopenten-1-ol.

A variety of reductases and dehydrogenases have been identified and characterized for their ability to asymmetrically reduce 2-cyclopenten-1-one to (S)-2-cyclopenten-1-ol. These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) or alcohol dehydrogenase (ADH) families, exhibit high enantioselectivity.

Glycerol Dehydrogenase (GlyDH) from Gluconobacter oxydans : This enzyme catalyzes the enantioselective reduction of various aldehydes and the asymmetric oxidation of different alcohols, particularly sugar alcohols. uni-duesseldorf.de Its utility has been demonstrated in the kinetic resolution of racemic glyceraldehyde. uni-duesseldorf.de

Carbonyl Reductase from Neurospora crassa (NcCR) : NcCR is effective in reducing α- and β-ketoesters to their corresponding hydroxyesters. uni-duesseldorf.de

Reductase from Baker's Yeast (Saccharomyces cerevisiae) : Baker's yeast contains a plethora of reductases capable of highly enantioselective reductions of carbonyl compounds. acs.org Specific reductases have been purified and shown to effectively reduce various ketones. acs.org

Alcohol Dehydrogenase from Lactobacillus kefir : A variant of this enzyme has been used for the asymmetric transfer hydrogenation of prochiral carbonyl derivatives to produce pharmaceutically relevant (R)-alcohols. nih.gov

The table below summarizes some of the reductases and dehydrogenases with potential or demonstrated application in the synthesis of chiral alcohols.

Enzyme/OrganismSubstrate TypeProduct ChiralityReference
Glycerol Dehydrogenase (Gluconobacter oxydans)Aldehydes, Sugar AlcoholsEnantioselective uni-duesseldorf.de
Carbonyl Reductase (Neurospora crassa)α- and β-ketoestersCorresponding Hydroxyesters uni-duesseldorf.de
Baker's Yeast ReductaseCarbonyl Compounds(S)-alcohols acs.org
Alcohol Dehydrogenase (Lactobacillus kefir)Prochiral Carbonyls(R)-alcohols nih.gov

Optimizing bioreaction conditions is crucial for achieving high yields and enantioselectivity. Key parameters include:

Cofactor Regeneration : Many dehydrogenases and reductases require nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH) as a cofactor. Efficient in-situ regeneration of the cofactor is essential for process viability. This can be achieved using a secondary enzyme system (e.g., glucose dehydrogenase) or by using whole-cell systems with active metabolic pathways. uni-duesseldorf.de

Solvent and Temperature : The choice of solvent and reaction temperature can significantly impact enzyme activity and stability. For instance, lowering the temperature has been shown to enhance the enantioselectivity of some lipase-catalyzed resolutions. acs.org

Substrate and Acyl Donor : In kinetic resolutions catalyzed by lipases, the structure of both the alcohol substrate and the acylating agent can dramatically influence the enantiomeric ratio (E value). acs.org For example, in the resolution of 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol, changing the acylating agent from vinyl acetate to vinyl butyrate increased the E value from 30 to 156. acs.org

The substrate specificity of these enzymes is a critical factor. While some enzymes exhibit broad substrate tolerance, others are highly specific. For example, NcCR is particularly effective for α- and β-ketoesters. uni-duesseldorf.de

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of chemical synthesis. These multistep approaches often employ an enzymatic step to introduce chirality, followed by chemical transformations to achieve the final target molecule.

A common chemoenzymatic route to (S)-2-cyclopenten-1-ol involves the enzymatic resolution of a racemic precursor or the desymmetrization of a meso compound. researchgate.net

Enzymatic Resolution : Racemic cis-4-triisopropylsilyloxycyclopent-2-en-1-ol can be resolved using lipases. researchgate.net For example, lipase-mediated acylation can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Enzymatic Desymmetrization : The desymmetrization of meso compounds like cis-cyclopent-2-en-1,3-diol or its diacetate derivative using enzymes like Candida antarctica lipase B (CAL-B) can provide enantiopure building blocks. researchgate.net

The table below outlines a chemoenzymatic approach to (S)-4-triisopropylsilyloxycyclopent-2-en-1-one, a precursor to (S)-2-Cyclopenten-1-ol.

Starting MaterialEnzymatic StepEnzymeProductReference
Racemic cis-4-triisopropylsilyloxycyclopent-2-en-1-olResolutionLipaseEnantiopure (R)-4-triisopropylsilyloxycyclopent-2-en-1-one researchgate.net
cis-Cyclopent-2-en-1,3-diol diacetateDesymmetrizationCAL-BEnantiopure (S)-4-triisopropylsilyloxycyclopent-2-en-1-one researchgate.net

Chemo-Enantioselective Syntheses of (S)-2-Cyclopenten-1-ol Analogues

The synthesis of analogues of (S)-2-cyclopenten-1-ol is of significant interest for applications in medicinal chemistry and materials science. semanticscholar.orgnih.gov Chemo-enantioselective methods, often involving metal-catalyzed reactions, are frequently employed.

Palladium(0)-catalyzed reactions are particularly prominent in the synthesis of cyclopentenyl-nucleoside analogues. semanticscholar.org These reactions typically involve the stereoselective substitution of a leaving group on the cyclopentene (B43876) ring with a nucleobase. semanticscholar.org For instance, the acetate of 4-benzoylamino-2-cyclopenten-1-ol can react with various purine (B94841) and pyrimidine (B1678525) bases in the presence of a palladium catalyst to afford the corresponding nucleoside analogues with retention of stereochemistry. semanticscholar.org

Another approach involves the enantioselective synthesis of cyclopentene-based amino acids with a quaternary carbon center. nih.gov This has been achieved through a sequential one-pot procedure involving an enantioselective spirocyclization reaction between propargylated azlactones and enals, catalyzed by a combination of a chiral secondary amine and an achiral Pd(0) complex. nih.gov

The table below presents examples of chemo-enantioselective syntheses of (S)-2-cyclopenten-1-ol analogues.

Synthetic StrategyKey ReactionCatalystProduct AnalogueReference
Nucleoside Analogue SynthesisPalladium-catalyzed allylic substitutionPd(PPh₃)₄Cyclopentenyl-nucleosides semanticscholar.org
Amino Acid Analogue SynthesisEnantioselective spirocyclizationChiral secondary amine / Pd(0) complexCyclopentene-based amino acids nih.gov

Stereochemical Control and Chiral Integrity in Reactions Involving S 2 Cyclopenten 1 Ol

Analysis of Enantiomeric Excess and Absolute Configuration in Synthetic Products

The fidelity of a chiral synthesis is quantified by the enantiomeric excess (ee) of its product, which measures the degree to which one enantiomer is present in greater quantity than the other. pearson.comchemistrysteps.com For reactions starting with enantiopure (S)-2-Cyclopenten-1-ol, determining the ee of the final product confirms whether the stereocenter has remained intact or if any racemization has occurred.

Chiral chromatography is a primary method for separating enantiomers and determining the enantiomeric purity of a sample. nih.gov This technique relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is most often immobilized on a solid support, known as a chiral stationary phase (CSP). nih.govchiralpedia.com

The separation of enantiomers can be achieved through direct or indirect methods. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers, which can then be separated on a standard achiral column. chiralpedia.com However, the direct method using CSPs in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is more common. chiralpedia.com

Several types of CSPs are commercially available and are chosen based on the functional groups present in the analyte. For alcohols like (S)-2-cyclopenten-1-ol and its derivatives, Pirkle-type and polysaccharide-based CSPs are often effective. hplc.eu The Whelk-O 1 CSP, for example, is highly versatile and useful for the separation of underivatized enantiomers from various classes, including alcohols, amides, and esters. hplc.eu The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. hplc.eu

Table 1: Representative Chiral Stationary Phases (CSPs) for Separation of Alcohols and Related Compounds
CSP TypeChiral Selector ExampleTypical AnalytesCommon Mobile Phase
Pirkle-Type (π-acceptor)(R,R)-Whelk-O 1Alcohols, Amides, Esters, Carboxylic Acids hplc.euHexane/Isopropanol
Pirkle-Type (π-acceptor)N-3,5-dinitrobenzoyl phenylglycineAryl-substituted compounds, Hydantoins hplc.euHexane/Ethanol
Polysaccharide-BasedCellulose or Amylose derivativesBroad range of chiral compoundsHexane/Isopropanol, Acetonitrile, Methanol
Crown Ether-BasedAza-15-crown-5Chiral drug compounds, amino acids nih.govNormal, reversed, and polar organic modes nih.gov

While chromatography separates enantiomers, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are used to determine the enantiomeric excess and, in some cases, the absolute configuration. Since enantiomers have identical NMR spectra in an achiral environment, the use of chiral auxiliaries is necessary. These can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). bohrium.com

A chiral derivatizing agent reacts with the analyte—for example, the hydroxyl group of an alcohol—to form a covalent bond, creating a pair of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. The signals of a specific nucleus (e.g., ¹H, ¹³C, ³¹P) for each diastereomer will appear at different chemical shifts, allowing for integration and calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original sample. bohrium.com

³¹P-NMR is a particularly powerful tool for this purpose due to its large chemical shift dispersion and the simplicity of the resulting spectra, especially with proton decoupling. bohrium.com Chiral phosphorus-containing CDAs can be used to rapidly assay the ee of alcohols. This method offers an advantage over HPLC as it can sometimes be used to determine the ee directly from a reaction mixture without purification. bohrium.com

Another technique involves using chiral solvating agents, which form weak, non-covalent diastereomeric complexes with the enantiomers. This interaction is often sufficient to induce small but measurable chemical shift differences in the ¹H NMR spectrum.

Stereoselectivity in Functionalization Reactions of (S)-2-Cyclopenten-1-ol

Stereoselectivity describes the preferential formation of one stereoisomer over another in a chemical reaction. chemistrysteps.com In functionalization reactions of (S)-2-cyclopenten-1-ol, the existing stereocenter at C1 can direct the approach of reagents to the double bond, leading to the selective formation of one diastereomer. This substrate control is a cornerstone of its use in synthesis.

For example, in reactions involving addition to the alkene, such as epoxidation or hydrogenation, the resident allylic hydroxyl group can direct the incoming reagent to the syn or anti face of the cyclopentene (B43876) ring. This facial selectivity is often dictated by the formation of a transient complex between the reagent and the hydroxyl group, which delivers the reagent to the same face of the molecule (syn-direction). Alternatively, steric hindrance from the hydroxyl group can block one face, forcing the reagent to approach from the opposite side (anti-direction). The outcome depends on the specific reagents and reaction conditions.

E2 elimination reactions are also highly stereoselective. The stereochemical outcome is dictated by the required periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comyoutube.com If a derivative of (S)-2-cyclopenten-1-ol is used in an elimination reaction where there is a choice between abstracting different β-hydrogens, the reaction will typically proceed through the transition state that leads to the more stable (e.g., trans) alkene product. chemistrysteps.comlibretexts.org

Diastereoselective Transformations Originating from the Chiral Scaffold of (S)-2-Cyclopenten-1-ol

The chiral scaffold of (S)-2-cyclopenten-1-ol is frequently used to induce diastereoselectivity in more complex transformations, where multiple new stereocenters may be formed. Its role as a precursor in the synthesis of prostaglandins (B1171923) and their analogues is a classic example. libretexts.orgnih.govmdpi.com In these multi-step syntheses, the original chirality of the cyclopentenol (B8032323) core dictates the stereochemistry of subsequent additions and modifications to the ring.

A notable example of a highly diastereoselective reaction is the Heck-Matsuda (HM) reaction, which forms C-C bonds under mild conditions. rsc.org In a reported study, the HM reaction between pyrazolyl diazonium salts and cyclopent-3-en-1-ol, a related substrate, afforded substituted 4-(pyrazol-4-yl)cyclopent-2-en-1-ol derivatives with a high degree of cis-stereocontrol. rsc.org This demonstrates how an existing hydroxyl group can control the stereochemical outcome of a palladium-catalyzed arylation.

Another powerful transformation is the Prins-type reaction. The electrophilic addition of cycloalkenylcyclopropanol silyl (B83357) ethers to α,β-unsaturated aldehyde acetals can proceed with excellent diastereoselectivity, creating spirocyclobutanones with three contiguous stereocenters. nih.gov The use of a chiral starting material derived from a cyclopentenol scaffold would transfer its chirality to the complex product.

Table 2: Examples of Diastereoselective Reactions with Cyclopentene Derivatives
Reaction TypeSubstrateReagents/ConditionsProductDiastereoselectivityReference
Heck-Matsuda ReactionCyclopent-3-en-1-olPyrazolyl diazonium salt, Pd(OAc)₂4-(Pyrazol-4-yl)cyclopent-2-en-1-olHigh cis-stereocontrol rsc.org
Asymmetric Oxidation2-[(4-methylphenyl)thio]-2-cyclopenten-1-oneTi(iPrO)₄/(+)-DET/TBHP(S)-2-[(4-methylphenyl)sulfinyl]-2-cyclopenten-1-oneUp to 90% ee (enantioenriched) researchgate.net
Prins-type Reaction1-(1-cyclohexenyl)-1-cyclopropanol silyl ether + α,β-unsaturated aldehyde acetalLewis AcidSpirocyclobutanoneGood to excellent d.r. nih.gov
Prostaglandin (B15479496) Synthesis(S)-1-octyne-3-ol derivativeHydroalumination, IododealuminationOptically pure vinyl iodide side chainHigh stereochemical integrity libretexts.org

Reactivity Profiles and Mechanistic Investigations of S 2 Cyclopenten 1 Ol

Electrophilic and Nucleophilic Additions to the Cyclopentene (B43876) Ring

The carbon-carbon double bond in (S)-2-Cyclopenten-1-ol is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. libretexts.org For instance, the addition of halogens like bromine (Br₂) to cyclopentene results in the formation of a trans-dihalogenated product. This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face of the ring. lumenlearning.com

While the double bond is electron-rich and thus reactive towards electrophiles, nucleophilic additions to the unsubstituted cyclopentene ring are less common unless the ring is activated by an electron-withdrawing group. As an enone, 2-cyclopentenone, a derivative of 2-cyclopenten-1-ol (B1584729), readily undergoes nucleophilic conjugate addition, also known as Michael addition. wikipedia.org In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. wikipedia.org

The reactivity of the cyclopentene ring can be influenced by the presence of the hydroxyl group, which can direct incoming reagents or participate in the reaction itself.

Transformations of the Allylic Alcohol Functionality

The allylic alcohol group is a key reactive site in (S)-2-Cyclopenten-1-ol, enabling a variety of synthetic manipulations.

The oxidation of the allylic alcohol in (S)-2-Cyclopenten-1-ol provides a direct route to 2-cyclopenten-1-one (B42074), a valuable intermediate in organic synthesis. wikipedia.org A variety of oxidizing agents can be employed for this transformation. For example, palladium-based catalysts have been shown to be effective for the oxidation of cyclopentene derivatives. researchgate.net The oxidation of cyclopentene using a PdCl₂-CuCl₂ catalyst system can yield cyclopentanone (B42830), which can be further oxidized to 2-cyclopenten-1-one. researchgate.net Studies on the low-temperature oxidation of cyclopentanone have shown that 2-cyclopentenone is a major product, formed via the elimination of a hydroperoxyl radical (HO₂). acs.org

ReactantOxidizing Agent/CatalystProductReference
CyclopentenePdCl₂-CuCl₂Cyclopentanone researchgate.net
CyclopentanoneO₂2-Cyclopentenone acs.org

The hydroxyl group of (S)-2-Cyclopenten-1-ol often requires protection to prevent its interference in subsequent reaction steps. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ethers, are commonly used protecting groups for alcohols. masterorganicchemistry.com They are stable to a wide range of reaction conditions but can be selectively removed when needed. masterorganicchemistry.com For example, the protection of (S)-2-cyclopenten-1-ol as its TBS ether allows for transformations at other parts of the molecule without affecting the alcohol functionality. cdnsciencepub.com

The allyl group itself can be used as a protecting group for alcohols and is stable under both acidic and basic conditions. organic-chemistry.org Deprotection of allyl ethers can be achieved through various methods, including isomerization to an enol ether followed by mild acidic hydrolysis, or through palladium-catalyzed reactions. organic-chemistry.org

Protecting GroupProtection ReagentDeprotection ConditionsReference
tert-Butyldimethylsilyl (TBS)TBS-Cl, imidazole, DMFFluoride ion (e.g., TBAF) masterorganicchemistry.com
AllylAllyl bromide, baseIsomerization (e.g., KOtBu) then acid; Pd catalyst organic-chemistry.org

Rearrangement Reactions Involving the Cyclopentenol (B8032323) System

Rearrangement reactions are fundamental transformations in organic chemistry that involve the migration of an atom or group within a molecule. The cyclopentenol system can participate in various types of rearrangements, leading to the formation of new and often more complex molecular architectures.

One notable example is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane moiety rearranges to a cyclopentene. acs.org While not directly involving (S)-2-cyclopenten-1-ol itself, this type of rearrangement highlights the chemistry accessible from related structures. For instance, 1,1-divinyl-2-phenylcyclopropanes can undergo thermal rearrangements to yield vinylcyclopentenes. acs.orgnih.gov

Another important class of rearrangements is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.com The oxy-Cope rearrangement is a variation where a hydroxyl group is present at the C3 position of the 1,5-diene. The initial rearrangement product is an enol, which then tautomerizes to a carbonyl compound, driving the reaction to completion. masterorganicchemistry.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of reactions involving (S)-2-Cyclopenten-1-ol is crucial for controlling reactivity and stereoselectivity.

Mechanistic studies often involve a combination of experimental techniques and computational chemistry to elucidate reaction pathways and identify key intermediates. For example, in the electrophilic addition of a hydrogen halide (like HCl) to a cyclic alkene, the mechanism proceeds through a carbocation intermediate. youtube.com The initial attack of the π-electrons of the double bond on the electrophile (H⁺) forms a carbocation, which is then attacked by the nucleophile (Cl⁻). youtube.com

In the context of nucleophilic additions to carbonyl compounds, such as the reaction of a Grignard reagent with a ketone, the mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. youtube.comlibretexts.org

The study of reaction mechanisms allows for the optimization of reaction conditions and the rational design of new synthetic methods. For example, understanding the intermediates in the oxidation of cyclopentanone helps in controlling the selectivity towards the desired 2-cyclopentenone product. acs.org

Kinetic Studies of Stereoselective Processes

The kinetic analysis of stereoselective reactions involving (S)-2-Cyclopenten-1-ol and its derivatives is crucial for understanding and optimizing the synthesis of enantiomerically pure compounds. Such studies provide quantitative measures of selectivity and offer insights into the reaction mechanisms. A significant area of investigation has been the kinetic resolution of racemic cyclopentenols, particularly through enzyme-catalyzed processes.

Enzymatic Kinetic Resolution

Lipases are frequently employed for the kinetic resolution of racemic alcohols, including derivatives of 2-cyclopenten-1-ol, due to their ability to selectively acylate one enantiomer at a much higher rate than the other. The enantioselectivity of these enzymatic reactions is commonly quantified by the enantiomeric ratio (E), which is the ratio of the specificity constants for the two enantiomers. An E value greater than 15 is generally considered useful for preparative purposes.

Detailed kinetic studies on the lipase-catalyzed acylation of racemic 2-substituted 3-cyclopenten-1-ols have demonstrated that the choice of acylating agent and solvent significantly influences the enantioselectivity. For instance, in the Pseudomonas cepacia lipase-catalyzed acylation of 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol, the enantiomeric ratio (E) was found to vary dramatically with the acyl donor. acs.orgacs.org

A study by Ema et al. (1996) systematically investigated the effect of various vinyl esters as acylating agents on the kinetic resolution of a 2-substituted 3-cyclopenten-1-ol. acs.orgacs.org The results indicated that a slight modification in the acyl group's chain length could lead to a substantial change in enantioselectivity. While vinyl acetate (B1210297) provided a moderate E value of 30, vinyl butyrate (B1204436) significantly enhanced the selectivity, yielding an E value of 156. However, further increasing the chain length of the acyl donor led to a decrease in enantioselectivity. The reaction rate was also affected, with longer acyl donors generally leading to faster reactions. acs.org The use of vinyl chloroacetate (B1199739) resulted in a high reaction rate and good enantioselectivity (E = 89), whereas vinyl trifluoroacetate (B77799) led to very poor selectivity (E = 4). acs.orgacs.org Bulky acylating agents like vinyl pivalate (B1233124) also resulted in lower enantioselectivity. acs.orgacs.org

These findings suggest that the acyl group, which transiently attaches to the active site of the lipase (B570770), plays a critical role as a stereochemical controller. acs.orgacs.org The interaction between the acyl-enzyme intermediate and the alcohol enantiomers dictates the efficiency of the resolution.

The solvent in which the enzymatic resolution is conducted also has a profound impact on the enantioselectivity. A clear correlation has been observed between the E values and the log P values of the organic solvents used. acs.orgacs.org Generally, solvents with lower log P values (i.e., more polar solvents) tend to result in higher enantiomeric ratios. acs.orgacs.org This solvent engineering approach provides a valuable tool for optimizing the kinetic resolution of cyclopentenol derivatives.

Below is an interactive data table summarizing the kinetic data from the study by Ema et al. on the Pseudomonas cepacia lipase-catalyzed acylation of 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol.

Mechanistic models for lipase-catalyzed acylations suggest a two-step process involving the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. nih.gov The enantioselectivity arises from the difference in the rates of reaction of the two enantiomers in one or both of these steps. For secondary alcohols like 2-cyclopenten-1-ol, the deacylation step, where the alcohol attacks the acyl-enzyme intermediate, is often considered to be the rate-determining and enantio-discriminating step. nih.gov Molecular modeling studies on lipases have been used to rationalize the observed enantiopreferences by examining the interactions within the enzyme's active site. nih.govnih.gov

Applications of S 2 Cyclopenten 1 Ol As a Chiral Synthon in Complex Organic Synthesis

Utilization in the Total Synthesis of Natural Products

The inherent chirality and functionality of (S)-2-Cyclopenten-1-ol make it an ideal starting point for the total synthesis of various natural products, which are complex chemical structures produced by living organisms.

(S)-2-Cyclopenten-1-ol and its derivatives are instrumental in constructing polycyclic natural products, which are molecules containing multiple ring structures. These complex architectures often possess significant biological activities. For instance, derivatives of cyclopentenone, which can be synthesized from 2-cyclopenten-1-ol (B1584729), are key intermediates in the synthesis of various natural products. wikipedia.org The synthesis of intricate polycyclic systems, such as those found in certain alkaloids and terpenoids, can be streamlined by utilizing the pre-existing chiral framework of (S)-2-Cyclopenten-1-ol. rsc.orgnih.gov This approach, often referred to as a chiron approach, leverages the readily available chirality of the starting material to control the stereochemistry of the final product.

(S)-2-Cyclopenten-1-ol is a well-established precursor for the synthesis of prostaglandins (B1171923) and their analogues. libretexts.orgnih.govyoutube.com Prostaglandins are a group of lipid compounds with diverse physiological effects, involved in processes such as inflammation, blood pressure regulation, and reproduction. The Corey synthesis of prostaglandins, a landmark in organic chemistry, utilizes a cyclopentane-based intermediate that can be derived from cyclopentenol (B8032323) precursors. youtube.comnih.gov

Furthermore, (S)-2-Cyclopenten-1-ol serves as a building block for carbocyclic nucleosides, a class of compounds where a carbocyclic ring replaces the sugar moiety of natural nucleosides. nih.gov These modified nucleosides often exhibit potent antiviral and anticancer properties. A notable example is the synthesis of enantiomeric neplanocins A, where a derivative of (S)-2-Cyclopenten-1-ol is a key intermediate. nih.gov

Natural Product ClassSpecific ExamplesReference
ProstaglandinsProstaglandin (B15479496) F2α, Prostaglandin E1 libretexts.orgnih.gov
Carbocyclic NucleosidesNeplanocin A nih.gov

Role in the Asymmetric Synthesis of Pharmaceutical Intermediates

The principles of asymmetric synthesis, which aim to produce a single enantiomer of a chiral molecule, are paramount in the pharmaceutical industry. (S)-2-Cyclopenten-1-ol and its derivatives are valuable chiral intermediates in the synthesis of various active pharmaceutical ingredients (APIs). nih.govmdpi.com The cyclopentane (B165970) ring is a common structural motif in many drugs, and utilizing a pre-existing chiral cyclopentane unit from (S)-2-Cyclopenten-1-ol can significantly simplify the synthetic route and ensure the desired stereochemical outcome. For example, substituted cyclopentanes derived from cyclopent-3-en-1-ol can be transformed into a variety of differentially protected intermediates for further elaboration into complex pharmaceutical scaffolds. nih.gov

Employment in the Stereoselective Construction of Agrochemicals and Specialty Chemicals

The application of (S)-2-Cyclopenten-1-ol extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. cymitquimica.com Many modern pesticides and herbicides are chiral molecules, and their biological activity is often confined to a single enantiomer. The use of (S)-2-Cyclopenten-1-ol as a chiral building block allows for the stereoselective synthesis of these agrochemicals, leading to more effective and environmentally benign products by reducing the application of inactive or potentially harmful isomers.

Application in the Development of Chiral Ligands and Catalysts

Chiral ligands and catalysts are essential tools in asymmetric catalysis, a field dedicated to the selective production of one enantiomer over the other. (S)-2-Cyclopenten-1-ol can be used as a starting material for the synthesis of novel chiral ligands. researchgate.netchemistryviews.org These ligands, when complexed with a metal center, can catalyze a wide range of chemical reactions to produce chiral products with high enantiomeric purity. For example, chiral phosphine (B1218219) ligands, which are highly effective in asymmetric catalysis, can be synthesized from chiral precursors. nih.gov The development of new chiral ligands derived from readily available starting materials like (S)-2-Cyclopenten-1-ol is an active area of research, aiming to expand the toolbox of synthetic chemists for creating complex chiral molecules. researchgate.net

Synthesis and Synthetic Utility of Derivatives and Analogues of S 2 Cyclopenten 1 Ol

Modification of the Hydroxyl Group (e.g., Ethers, Esters, Carbamates)

The secondary hydroxyl group in (S)-2-cyclopenten-1-ol is a primary site for derivatization, enabling the synthesis of various ethers, esters, and carbamates. These modifications not only alter the molecule's physical properties, such as lipophilicity and steric bulk, but also serve as a strategic step in more complex synthetic sequences by introducing protecting groups or new functionalities.

Ethers: Etherification of the hydroxyl group can be achieved under standard conditions. For instance, methylation can produce (S)-3-methoxycyclopentene. Protecting the hydroxyl group as a bulky ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a common strategy in multi-step syntheses. This was demonstrated in the preparation of (4R)-(+)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one, where the hydroxyl group of (4R)-(+)-Hydroxy-2-cyclopenten-1-one was protected using tert-butyldimethylsilyl chloride and triethylamine (B128534) in dichloromethane. orgsyn.org

Esters: Esterification is another key modification. The hydroxyl group can be acylated to form esters, which can function as protecting groups or as precursors for further reactions. A notable example is the enzymatic resolution of hydroxylated cyclopentenones, which often involves lipase-catalyzed acylation. acs.org For example, (4R)-(+)-acetoxy-2-cyclopenten-1-one is a key intermediate that can be hydrolyzed by lipase (B570770) to yield the corresponding chiral hydroxy ketone. orgsyn.org This process highlights the synthetic value of ester derivatives in accessing enantiomerically pure compounds.

Carbamates: The formation of carbamates introduces a nitrogen-containing functional group, which can be pivotal for biological activity or for directing subsequent reactions. Carbamates can be formed by reacting the alcohol with an isocyanate or by a multi-step procedure involving activation of the alcohol. These derivatives are particularly useful in the synthesis of nucleoside analogues, where the carbamate (B1207046) moiety can mimic aspects of the natural structure.

Derivatization at the Vinylic Positions

The C2-C3 double bond in the (S)-2-cyclopenten-1-ol ring is ripe for a variety of addition and functionalization reactions, allowing for the introduction of new substituents and stereocenters. The proximity and stereochemistry of the allylic hydroxyl group can exert significant influence, directing the approach of reagents to one face of the double bond.

Epoxidation: The epoxidation of the double bond is a synthetically powerful transformation, yielding a highly reactive epoxide ring that can be opened by various nucleophiles. The diastereoselectivity of this reaction is often controlled by the allylic hydroxyl group. For example, directed epoxidation using reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of epoxides with high selectivity. organic-chemistry.org Vanadium-catalyzed epoxidations are also known to be highly diastereoselective for allylic alcohols. nih.govresearchgate.net This stereocontrol is crucial for building complex molecular architectures.

Dihydroxylation: The double bond can undergo dihydroxylation to form a diol, introducing two new hydroxyl groups. This can be achieved using reagents such as osmium tetroxide or potassium permanganate. The stereochemical outcome can again be influenced by the existing chiral center, leading to diastereoselective transformations.

Cyclopropanation: The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, can convert the alkene into a cyclopropane (B1198618) ring. In cyclic allylic alcohols, the hydroxyl group directs the cyclopropanation to occur on the same face, leading to a syn-diastereomer with high selectivity. marquette.edu

Other Additions: The vinylic positions are also susceptible to other transformations, such as conjugate additions in the corresponding cyclopentenone. The Morita-Baylis-Hillman (MBH) reaction, for instance, is an efficient carbon-carbon bond-forming reaction that can be applied to cyclopentenone systems to create densely functionalized products. acs.org

Introduction of Additional Chiral Centers or Functional Groups

(S)-2-Cyclopenten-1-ol is a chiron—a chiral building block—used to introduce a pre-existing stereocenter into a target molecule. This strategy is fundamental to the total synthesis of complex natural products and pharmaceuticals. acs.org The existing stereocenter at C1 can direct the stereochemical outcome of subsequent reactions, enabling the diastereoselective formation of new chiral centers.

A prominent example is the synthesis of cyclopentane-based muraymycin analogues, which are inhibitors of the bacterial enzyme MraY. duke.edunih.gov In these syntheses, the cyclopentane (B165970) core serves as a substitute for the ribose sugar in the natural product. duke.edu The synthesis involves creating a complex scaffold with multiple chiral centers and functional groups, including a 1,2-syn-amino alcohol. The installation of this key feature was explored using a diastereoselective isocyanoacetate aldol (B89426) reaction. duke.edunih.gov This demonstrates how the initial chirality of a cyclopentane-based starting material can be leveraged to build a complex, biologically active molecule with multiple new stereocenters.

Furthermore, reactions at the vinylic positions, as described in section 6.2, inherently introduce new functional groups and often create one or two new stereogenic centers. For example, a diastereoselective epoxidation of (S)-2-cyclopenten-1-ol results in a product with three contiguous stereocenters, significantly increasing the molecular complexity in a single, controlled step. nih.gov

Exploration of Structure-Reactivity Relationships in Modified Scaffolds

Understanding the relationship between the structure of (S)-2-cyclopenten-1-ol derivatives and their chemical reactivity or biological activity is crucial for rational design in synthesis and medicinal chemistry. nih.gov By systematically modifying the scaffold and observing the resulting changes in properties, researchers can develop more effective molecules.

In the development of cyclopentane-based muraymycin analogues targeting the MraY enzyme, a structure-activity relationship (SAR) analysis was performed. duke.eduresearchgate.net This study revealed critical insights into what structural features were necessary for inhibitory activity. A key finding was that a lipophilic side chain is essential for potent MraY inhibition. duke.edunih.gov Analogues were synthesized with varying side chains, and their inhibitory concentrations (IC₅₀) against the enzyme were measured. This comparative analysis allowed researchers to establish a clear link between the lipophilicity of a particular part of the molecule and its biological function. For instance, the analogue designated 20 (JH-MR-23), which incorporated an optimized lipophilic chain, demonstrated not only MraY inhibition but also antibacterial efficacy against Staphylococcus aureus. duke.edu

The stereochemistry of the scaffold is also a critical determinant of reactivity. The hydroxyl-bearing carbon in 2-cyclopenten-1-ol (B1584729) is a stereogenic center, and its configuration directs the facial selectivity of reactions on the nearby double bond. knowledgebin.org For instance, in directed epoxidation or cyclopropanation reactions, the syn orientation of the hydroxyl group forces the reagent to approach from the same face of the ring, leading to a single diastereomer. nih.govmarquette.edu If the hydroxyl group were modified to be a very large, sterically hindering group, it could potentially alter this relationship, favoring addition to the opposite face or reducing the reaction rate. These predictable relationships between the structure of the directing group and the stereochemical outcome of the reaction are fundamental principles in asymmetric synthesis.

Computational and Theoretical Investigations Pertaining to S 2 Cyclopenten 1 Ol Chemistry

Molecular Modeling of Stereoselectivity in Synthetic Reactions

Molecular modeling techniques are pivotal in understanding and predicting the stereochemical outcomes of synthetic reactions leading to or involving (S)-2-Cyclopenten-1-ol. These computational methods allow for the detailed examination of transition states and reaction intermediates, which govern the stereoselectivity of a reaction.

One of the key applications of molecular modeling is in the study of asymmetric synthesis. For instance, in the Morita-Baylis-Hillman (MBH) reaction, which can be used to synthesize chiral cyclopentenone derivatives, molecular modeling helps in understanding the role of chiral catalysts. acs.org By constructing computational models of the reaction, including the substrate (e.g., 2-cyclopenten-1-one), the electrophile, and the chiral phosphine (B1218219) catalyst, researchers can evaluate the energies of different diastereomeric transition states. The calculated energy differences between these transition states can then be correlated with the experimentally observed enantiomeric excess (ee). For example, modeling has been used to elucidate the asymmetric aza-MBH reaction of N-sulfonylated imines with 2-cyclopenten-1-one (B42074), catalyzed by a chiral phosphine Lewis base, to yield various MBH derivatives with predictable enantioselectivity. acs.org

Molecular dynamics (MD) simulations also play a crucial role. elsevierpure.com In the synthesis of chiral cyclopentanes from sugar-derived precursors, MD simulations have indicated that the conformation of reaction intermediates is a dominant factor in controlling the formation of the cyclopentane (B165970) ring. elsevierpure.com These simulations can reveal the probability of an intermediate adopting the necessary conformation for the desired stereoselective cyclization to occur. elsevierpure.com Such insights are invaluable for optimizing reaction conditions and designing substrates that favor the formation of the desired stereoisomer, such as (S)-2-Cyclopenten-1-ol.

The following table summarizes examples of how molecular modeling has been applied to understand stereoselectivity in reactions related to cyclopentane synthesis.

Reaction TypeModeling TechniqueKey Finding
Asymmetric aza-Morita-Baylis-HillmanTransition State ModelingChiral phosphine catalyst design influences the energy of diastereomeric transition states, controlling enantioselectivity. acs.org
Cyclopentane formation from sugar precursorsMolecular Dynamics (MD) SimulationsThe conformational preferences of reaction intermediates are critical in determining the stereochemical outcome of the cyclization. elsevierpure.com

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide quantitative data on the electronic structure, stability, and reactivity of (S)-2-Cyclopenten-1-ol and related compounds. digitellinc.commdpi.com These calculations are instrumental in understanding the fundamental chemical properties that dictate its behavior in various reactions.

DFT calculations can be used to determine the ring strain energy (RSE) of cyclopentene (B43876) derivatives. digitellinc.com The RSE is a measure of the inherent instability of a cyclic molecule due to bond angle distortion and steric hindrance. For cyclopentenes, the low RSE is a significant factor in the equilibrium of ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM), which are important reactions in materials science. digitellinc.com Understanding the RSE through DFT can help in the predictive design of chemically recyclable polymers derived from cyclopentene-based monomers. digitellinc.com

Furthermore, quantum chemical calculations are employed to investigate the potential energy surfaces (PES) of reactions involving cyclopentene derivatives. acs.org For example, the reaction of hydroxyl radicals with 2-cyclopenten-1-one, a related compound, has been studied using high-level methods like CCSD(T) and DFT. acs.org These calculations reveal the reaction mechanisms, including addition and abstraction pathways, and identify the transition states and intermediates. acs.org The calculated energy barriers for different reaction channels help to explain the observed reaction rates and product distributions. acs.org Such studies on the reactivity of the cyclopentene ring system provide valuable information applicable to the reactions of (S)-2-Cyclopenten-1-ol.

The stability of complexes formed between cyclopentene derivatives and other molecules, such as copper halides, has also been investigated using DFT. researchgate.net These calculations show that cyclopentene forms strong π-type complexes, and the interaction energies can be quantified to predict the stability of these complexes. researchgate.net This information is relevant for understanding the behavior of (S)-2-Cyclopenten-1-ol in the presence of metal catalysts.

Below is a table summarizing key parameters obtained from quantum chemical calculations for cyclopentene and related molecules.

Calculation TypeMolecule/SystemParameter InvestigatedSignificance
DFTCyclopentene DerivativesRing Strain Energy (RSE)Predicts suitability for chemically recyclable polymers via ROMP/RCM. digitellinc.com
CCSD(T)//M06-2X2-Cyclopenten-1-one + OH radicalPotential Energy Surface (PES)Elucidates reaction mechanisms, rates, and product formation. acs.org
DFT (B3LYP)Cyclopentene + HCu/FCuInteraction EnergiesQuantifies the stability of metal-alkene π-complexes. researchgate.net
Ab initio (MP2, CCSD)CyclopenteneMolecular StructurePredicts the puckered conformation of the cyclopentene ring. researchgate.net

Computational Design and Prediction of Enzyme Specificity for Biocatalytic Syntheses

Computational methods are revolutionizing the field of biocatalysis by enabling the rational design and engineering of enzymes with desired specificities for the synthesis of chiral compounds like (S)-2-Cyclopenten-1-ol. nih.gov These approaches can significantly reduce the time and effort required compared to traditional directed evolution techniques. wesleyan.edu

One powerful strategy is the CAtalytic Selectivity by COmputational design (CASCO) method. rug.nl This approach has been successfully used to engineer epoxide hydrolases to be enantiocomplementary, producing either the (R,R)- or (S,S)-diol from a meso-epoxide like cyclopentene oxide. rug.nl The process involves designing mutations in the enzyme's active site that favor the binding of the substrate in a specific orientation, while sterically hindering unproductive binding modes. wesleyan.edu The designs are then ranked using molecular dynamics simulations to predict their potential for high enantioselectivity. wesleyan.edu This methodology could be adapted to design enzymes, such as oxidoreductases, for the stereoselective reduction of 2-cyclopenten-1-one to (S)-2-Cyclopenten-1-ol.

Computational tools can also be used to screen large virtual libraries of enzyme variants to identify promising candidates for experimental testing. mdpi.com Frameworks like the Computer-Aided Directed Evolution of Enzymes (CADEE) use an empirical valence bond (EVB) approach to perform rapid free energy calculations, allowing for the screening of thousands of mutants. mdpi.com This can identify "hotspots" in the protein sequence where mutations are likely to have a significant impact on properties like substrate specificity and catalytic efficiency. nih.gov

StepDescriptionComputational Tools/Methods
1. Target IdentificationDefine the desired biocatalytic transformation (e.g., asymmetric reduction of 2-cyclopenten-1-one).N/A
2. Scaffold SelectionChoose a starting enzyme with some promiscuous activity towards the substrate.Protein Data Bank (PDB) searches, literature review.
3. Active Site ModelingCreate a computational model of the enzyme's active site with the substrate docked.Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM).
4. Mutant Library DesignIntroduce in silico mutations aimed at improving stereoselectivity and/or activity.CASCO, Rosetta, FoldX. rug.nl
5. Virtual ScreeningEvaluate the designed mutants based on predicted properties like binding energy and enantioselectivity.Molecular Dynamics (MD) simulations, CADEE. mdpi.comresearchgate.net
6. Experimental ValidationSynthesize and test the most promising enzyme variants in the laboratory.Standard molecular biology and biocatalysis techniques.

Docking Studies and Substrate-Enzyme Interactions in Biocatalysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between a substrate, such as 2-cyclopenten-1-ol (B1584729), and the active site of an enzyme at an atomic level. nih.gov These studies are crucial for understanding the basis of enzyme specificity and for guiding protein engineering efforts.

Docking simulations predict the preferred binding orientation of a substrate within an enzyme's active site. nih.gov For the kinetic resolution of racemic 2-cyclopenten-1-ol catalyzed by a lipase (B570770), docking can be used to model the binding of both the (R)- and (S)-enantiomers. By analyzing the resulting enzyme-substrate complexes, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stabilization of one enantiomer over the other. The docking scores can provide a preliminary assessment of the binding affinity. mdpi.com

However, docking provides a static picture. MD simulations are then used to explore the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal how the enzyme and substrate conformations change upon binding and during the catalytic process. nih.gov A key concept in these studies is the "near-attack conformation" (NAC), which is a conformation where the substrate and catalytic residues are perfectly oriented for the reaction to occur. researchgate.netnih.gov By running multiple, short MD simulations, the frequency of NACs can be calculated for each enantiomer. researchgate.net This frequency often correlates well with the experimentally observed enantioselectivity of the enzyme. researchgate.net

For example, in the lipase-catalyzed resolution of racemic alcohols, MD simulations can elucidate the role of the acyl group and the solvent on enantioselectivity. acs.orgdtu.dk The simulations can show how different acyl donors transiently attached to the enzyme's active site create a chiral environment that preferentially accommodates one enantiomer of the alcohol. acs.org Similarly, MD can model the effect of different solvents on the enzyme's flexibility and hydration, which in turn can influence its catalytic activity and selectivity. dtu.dk

The insights gained from docking and MD studies are summarized in the table below.

TechniqueInformation GainedApplication to (S)-2-Cyclopenten-1-ol Biocatalysis
Molecular DockingPredicts binding pose and initial binding affinity of substrates. nih.govIdentifies how (R)- and (S)-2-cyclopenten-1-ol fit into an enzyme's active site, providing a rationale for enantioselectivity.
Molecular Dynamics (MD) SimulationsReveals dynamic behavior of the enzyme-substrate complex, conformational changes, and solvent effects. dtu.dkQuantifies the frequency of reactive conformations (NACs) for each enantiomer, predicting enantioselectivity and guiding enzyme engineering. researchgate.net
Steered MD (SMD) and Umbrella SamplingMaps the substrate's pathway into and out of the active site and calculates the free energy profile of binding. nih.govProvides a detailed understanding of the substrate binding process and potential energy barriers.
QM/MM SimulationsModels the electronic changes during the chemical reaction step within the enzyme active site. nih.govnih.govElucidates the detailed catalytic mechanism and the transition state of the enzymatic reaction.

Future Directions and Emerging Research Avenues in S 2 Cyclopenten 1 Ol Chemistry

Development of Novel and More Efficient Enantioselective Synthetic Routes

The demand for enantiomerically pure (S)-2-Cyclopenten-1-ol and related chiral cyclopentenoids has spurred the development of innovative and efficient synthetic strategies. Traditional methods often rely on the resolution of racemic mixtures or the use of chiral starting materials. However, current research is heavily focused on asymmetric catalysis to create the desired stereocenter in a more atom-economical and selective manner.

Emerging strategies include:

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of cyclopentene (B43876) derivatives. For instance, an NHC-catalyzed desymmetrization of 1,3-diketones has been developed to produce α,α-disubstituted cyclopentenes with high enantiomeric excess. organic-chemistry.org This method involves the generation of a chiral enol intermediate that undergoes a stereoselective aldol (B89426) reaction. organic-chemistry.org

Cascade Reactions: Efficient, one-pot cascade reactions are being designed to construct complex cyclopentene cores. An example is the intermolecular cascade cyclization of conjugated dieneimines with α-halomalonates, which yields highly functionalized cyclopentenes. acs.org Such strategies are valued for their high efficiency and for building molecular complexity rapidly.

Asymmetric Hydrogenation: The asymmetric reduction of corresponding cyclopentenones is a direct route to chiral cyclopentenols. For example, Rh/Hf co-catalyzed asymmetric hydrogenation of 3-ylidenephthalides using water as the hydrogen source has been shown to produce chiral 3-substituted phthalides in high optical purities, demonstrating a move towards more sustainable catalytic systems. acs.org

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective method for obtaining chiral cyclopentenols. The desymmetrization of meso-compounds, such as the enantioselective monohydrolysis of cis-3,5-diacetoxycyclopent-1-ene using enzymes like wheat germ lipase (B570770), is an established and efficient method for producing multigram quantities of enantiopure 4-hydroxycyclopentenone derivatives. acs.orgorgsyn.org This approach is noted for its inexpensive nature and high enantioselectivity (>99% ee). orgsyn.org

Table 1: Comparison of Modern Enantioselective Strategies for Cyclopentenoid Synthesis
Synthetic StrategyKey FeaturesCatalyst/Reagent ExampleReported AdvantagesReference
NHC-Catalyzed DesymmetrizationForms quaternary carbon stereocenters from prochiral diketones.Chiral Triazolium SaltsHigh enantioselectivity; constructs complex centers in one step. organic-chemistry.org
Cascade CyclizationMulti-step sequence in a single pot.NaOH baseHigh yields, excellent diastereoselectivity, perfect regioselectivity. acs.org
Enzymatic DesymmetrizationEnantioselective hydrolysis of a meso-diacetate.Lipase (e.g., from wheat germ)High enantiomeric excess (>99% ee), inexpensive, scalable. orgsyn.org
Asymmetric HydrogenationReduction of a prostereogenic ketone or alkene.Rh/Hf cocatalytic systemUses water as a hydrogen source, high optical purity. acs.org

Expanding the Scope of (S)-2-Cyclopenten-1-ol in Diverse Synthetic Applications

(S)-2-Cyclopenten-1-ol and its derivatives are recognized as powerful synthons for a variety of bioactive target molecules. acs.org Their utility stems from the versatile reactivity of the allylic alcohol and the alkene within the five-membered ring. acs.orgcymitquimica.com Research is continuously expanding the application of this chiral building block into new and more complex molecular architectures.

Key application areas include:

Natural Product Synthesis: Chiral cyclopentenoids are core structures in numerous natural products, including prostaglandins (B1171923) and their analogues. acs.orgorgsyn.org For example, derivatives of (R)-4-hydroxy-2-cyclopenten-1-one are crucial intermediates in the synthesis of prostaglandins. orgsyn.org Research efforts are focused on using building blocks like (S)-2-Cyclopenten-1-ol for the total synthesis of other complex natural products, such as the antibiotic viridenomycin. nih.gov

Pharmaceuticals and Agrochemicals: The cyclopentene ring is a privileged scaffold in medicinal chemistry. The ability to introduce chirality via (S)-2-Cyclopenten-1-ol is critical for developing new therapeutic agents and agrochemicals where stereochemistry dictates biological activity. cymitquimica.com

Development of Novel Reactions: The unique structure of (S)-2-Cyclopenten-1-ol makes it an ideal substrate for developing and showcasing new synthetic methodologies, such as novel cycloaddition or cross-coupling reactions.

Green Chemistry Approaches to the Synthesis of (S)-2-Cyclopenten-1-ol

In line with the growing importance of sustainable chemistry, research into the synthesis of (S)-2-Cyclopenten-1-ol is increasingly focused on green approaches. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources and catalysts.

Prominent green chemistry strategies include:

Biocatalysis: As mentioned previously, enzymatic resolutions are a cornerstone of green synthesis for chiral cyclopentenols. acs.org The use of lipases in aqueous buffer solutions represents a significant green advantage over many traditional chemical resolutions that require stoichiometric chiral resolving agents and organic solvents. acs.orgorgsyn.org These enzymatic processes are characterized by mild reaction conditions, high enantioselectivity, and low toxicity. acs.org

Use of Greener Reagents and Solvents: There is a clear trend towards replacing hazardous chemicals with more benign alternatives. This includes the use of water as a solvent or reactant, as seen in some asymmetric hydrogenation reactions. acs.org Similarly, the use of simple and inexpensive bases like sodium hydroxide (B78521) is being explored in cascade reactions to build the cyclopentene ring. acs.orgisca.me

Atom Economy: Synthetic routes with high atom economy, such as catalytic cycloadditions and cascade reactions, are being prioritized. These reactions incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste. acs.org

Advanced Mechanistic Insights through Integrated Experimental and Computational Methodologies

A deeper, fundamental understanding of reaction mechanisms is critical for the rational design of more efficient and selective syntheses of (S)-2-Cyclopenten-1-ol. The integration of experimental studies with high-level computational analysis has become an indispensable tool in modern organic chemistry.

Future research in this area will likely focus on:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction pathways, predict stereochemical outcomes, and understand the role of catalysts. acs.org For instance, computational studies have been used to investigate the mechanism of base-catalyzed proton shifts in related systems. researchgate.net This allows researchers to screen potential catalysts and reaction conditions in silico before undertaking experimental work.

Mechanistic Experiments: Detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates remain crucial for validating proposed mechanisms. These experimental approaches provide tangible evidence to support or refute computational models. For example, mechanistic investigations into copper-catalyzed reactions have suggested a redox pathway involving Cu(II)/Cu(I) cycling, with π-π interactions stabilizing reactive intermediates. acs.org

Integrated Approaches: The most powerful insights are often gained when experimental and computational methods are used in concert. This synergy allows for the development of a comprehensive model of the reaction, from the initial reactant-catalyst interaction to the final product formation. This integrated approach is being used to understand complex catalytic cycles, such as those in NHC-catalyzed reactions, where the proposed pathway involves the formation of specific enol intermediates. organic-chemistry.org


Q & A

Basic Research Question

  • IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkene (C=C ~1650 cm⁻¹) groups. Compare with 2-Cyclopenten-1-one’s carbonyl peak (~1700 cm⁻¹ ).
  • GC-MS : Use polar columns (e.g., DB-Wax) to resolve enantiomers. Kovats' RI values (e.g., 1357 ) aid in compound identification.
  • NMR : 13C^{13}\text{C} NMR distinguishes allylic carbons (δ ~70–80 ppm) and hydroxyl-bearing carbons (δ ~60–70 ppm).

Methodological Tip : Cross-validate spectral data with NIST databases and ensure solvent compatibility (e.g., deuterated chloroform for NMR).

How do solvent polarity and protic/aprotic environments influence the stability and reactivity of (S)-2-Cyclopenten-1-ol?

Advanced Research Question
Solvent polarity affects hydrogen bonding and nucleophilicity. Protic solvents (e.g., water, alcohols) stabilize the hydroxyl group but may promote undesired side reactions (e.g., ether formation). Aprotic solvents (e.g., THF, DCM) enhance nucleophilic reactivity but require anhydrous conditions to prevent hydrolysis.

Experimental Design : Conduct kinetic studies in varying solvents and monitor degradation via GC. Reference phase change data (e.g., boiling points ) to select optimal reaction temperatures.

What safety protocols are critical when handling (S)-2-Cyclopenten-1-ol in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation (TLV data not available; follow TCI America’s guidelines ).
  • PPE : Wear nitrile gloves and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Store in cool, ventilated areas away from oxidizers. Refer to disposal regulations (e.g., 40 CFR Part 261 ).

Contradiction Note : While some SDS lack acute toxicity data , assume precautionary measures based on structural analogs like cyclopentanol (flammability: 86.13 g/mol ).

How can enantiomeric excess (ee) be quantified in (S)-2-Cyclopenten-1-ol without chiral chromatography?

Advanced Research Question
Alternative methods include:

  • Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and analyze 19F^{19}\text{F} NMR shifts.
  • Circular Dichroism (CD) : Compare CD spectra with known (S)-enantiomer standards.
  • Enzymatic Assays : Use enantioselective enzymes (e.g., lipases) to hydrolyze the undesired (R)-form .

Validation : Cross-check results with chiral GC (e.g., using β-cyclodextrin columns ).

What computational approaches predict the environmental fate of (S)-2-Cyclopenten-1-ol in aqueous systems?

Advanced Research Question
Use QSAR models to estimate biodegradability and toxicity. Parameters like logP (predicted ~2.6 for related acetates ) indicate moderate hydrophobicity, suggesting potential bioaccumulation. Molecular dynamics simulations can model interactions with microbial enzymes or soil matrices.

Data Gap : Experimental persistence data are lacking; prioritize lab-scale bioremediation studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.